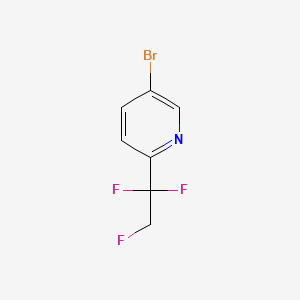
5-Bromo-2-(1,1,2-trifluoroethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(1,1,2-trifluoroethyl)pyridine: is a fluorinated pyridine derivative. The presence of bromine and trifluoroethyl groups in its structure makes it a valuable compound in various chemical reactions and applications. Fluorinated compounds are known for their unique properties, including high stability and reactivity, which make them useful in pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine typically involves the bromination of 2-(1,1,2-trifluoroethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
化学反应分析
Types of Reactions: 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Oxidation and Reduction: Products include pyridine N-oxides and dehalogenated pyridines.
科学研究应用
Chemistry: 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the agrochemical industry, it is used to develop new pesticides and herbicides with improved efficacy and environmental profiles. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, the trifluoroethyl group can enhance the compound’s interaction with biological targets, improving its efficacy and selectivity .
相似化合物的比较
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
Comparison: Compared to these similar compounds, 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine offers unique reactivity due to the presence of both bromine and trifluoroethyl groups. This dual functionality allows for a wider range of chemical transformations and applications, making it a versatile compound in various fields .
生物活性
5-Bromo-2-(1,1,2-trifluoroethyl)pyridine is a pyridine derivative that has gained attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₂BrF₄N
- Molar Mass : Approximately 243.98 g/mol
- Physical State : Liquid
- Density : 1.774 g/cm³
- Boiling Point : 169.3 °C
The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. For example, it interacts with cytochrome P450 enzymes involved in drug metabolism.
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, affecting cellular metabolism and responses to oxidative stress.
- Transport and Distribution : The compound is transported within cells via specific transporters, facilitating its localization to organelles where it exerts its effects.
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens. The trifluoromethyl group may enhance the compound's interaction with microbial membranes .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
Case Study 1: Toxicity Profile
A notable case involved a patient who suffered from methemoglobinemia after exposure to a related compound, 5-bromo-2-nitropyridine. The patient exhibited symptoms such as dizziness, cyanosis, and coma after dermal and respiratory exposure. Laboratory findings confirmed oxidative damage to hemoglobin leading to methemoglobinemia . This case underscores the importance of understanding the toxicological aspects of related pyridine derivatives.
Case Study 2: Pharmacological Research
In a pharmacological study focusing on the dual inhibition of branched-chain amino acid transaminases (BCAT1/2), compounds similar to this compound were evaluated for their cellular activity. Results indicated that certain derivatives exhibited high selectivity and potency against these targets, suggesting therapeutic potential in metabolic disorders .
Summary of Findings
The biological activity of this compound is characterized by its enzyme inhibition capabilities, modulation of cellular processes, and potential therapeutic applications in antimicrobial and anticancer domains. However, caution is warranted due to observed toxicity in related compounds.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics and long-term effects in clinical settings will be crucial for assessing its viability as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂BrF₄N |
| Molar Mass | ~243.98 g/mol |
| Density | 1.774 g/cm³ |
| Boiling Point | 169.3 °C |
属性
分子式 |
C7H5BrF3N |
|---|---|
分子量 |
240.02 g/mol |
IUPAC 名称 |
5-bromo-2-(1,1,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-2-6(12-3-5)7(10,11)4-9/h1-3H,4H2 |
InChI 键 |
CQDKJVZDNUOZLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)C(CF)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















